![molecular formula C14H19F2NO B14016372 (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with difluoro and amino groups, making it an interesting subject for research in organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of Difluoro Groups: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amination: The amino group is introduced via nucleophilic substitution reactions using appropriate amines.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,6S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Swern oxidation.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols, primary or secondary amines.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying stereochemistry in biological systems.
Medicine
In medicinal chemistry, (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol
- (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-one
Uniqueness
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is unique due to its specific stereochemistry and functional groups The presence of both difluoro and amino groups in a chiral cyclohexane ring sets it apart from other similar compounds
特性
分子式 |
C14H19F2NO |
|---|---|
分子量 |
255.30 g/mol |
IUPAC名 |
(1R,6S)-2,2-difluoro-6-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H19F2NO/c1-10(11-6-3-2-4-7-11)17-12-8-5-9-14(15,16)13(12)18/h2-4,6-7,10,12-13,17-18H,5,8-9H2,1H3/t10-,12+,13-/m1/s1 |
InChIキー |
FUYSGOZAFKGWTE-KGYLQXTDSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)N[C@H]2CCCC([C@@H]2O)(F)F |
正規SMILES |
CC(C1=CC=CC=C1)NC2CCCC(C2O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


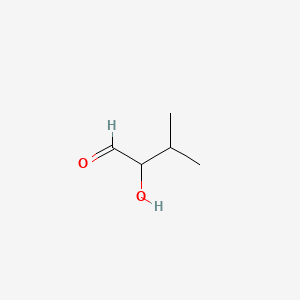
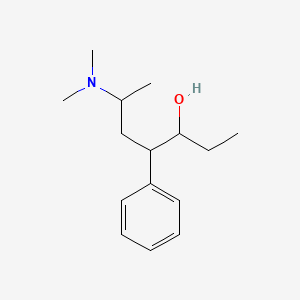
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
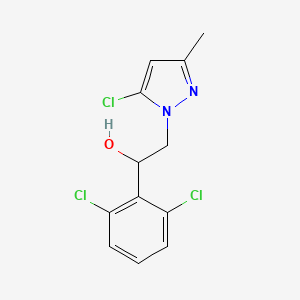

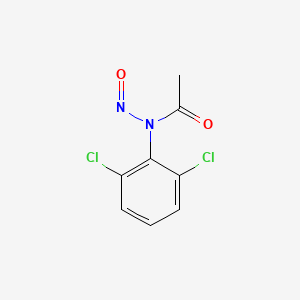
![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
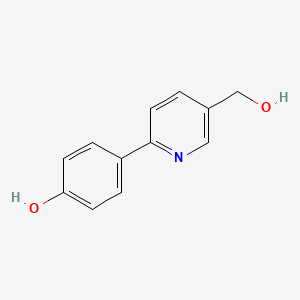
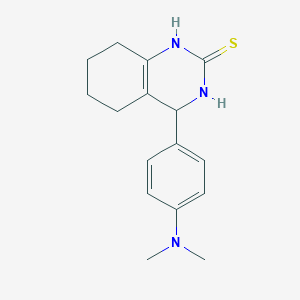
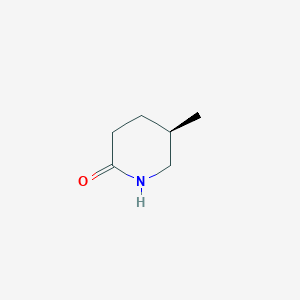
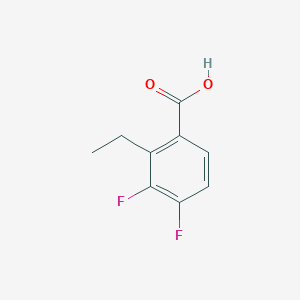
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)

